molecular formula C10H11NO2 B3329739 6-amino-2,3-dihydro-1H-indene-4-carboxylic acid CAS No. 62854-55-1

6-amino-2,3-dihydro-1H-indene-4-carboxylic acid

Cat. No.: B3329739
CAS No.: 62854-55-1
M. Wt: 177.2 g/mol
InChI Key: SQFFKTXXUQQPTO-UHFFFAOYSA-N
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Description

6-amino-2,3-dihydro-1H-indene-4-carboxylic acid is a compound belonging to the indene family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a cyclopentene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-2,3-dihydro-1H-indene-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted benzene derivative, the cyclization can be achieved using reagents such as hydrazine and catalysts like palladium on carbon. The reaction conditions often require elevated temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6-amino-2,3-dihydro-1H-indene-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted indenes, ketones, alcohols, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6-amino-2,3-dihydro-1H-indene-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-amino-2,3-dihydro-1H-indene-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. The pathways involved can include inhibition of metabolic enzymes or signaling pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-amino-2,3-dihydro-1H-indene-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the amino and carboxylic acid groups allows for diverse chemical modifications and interactions, making it a versatile compound in various research and industrial applications .

Properties

IUPAC Name

6-amino-2,3-dihydro-1H-indene-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c11-7-4-6-2-1-3-8(6)9(5-7)10(12)13/h4-5H,1-3,11H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQFFKTXXUQQPTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=CC(=C2)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-amino-2,3-dihydro-1H-indene-4-carboxylic acid
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Reactant of Route 6
6-amino-2,3-dihydro-1H-indene-4-carboxylic acid

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